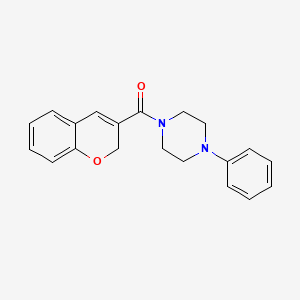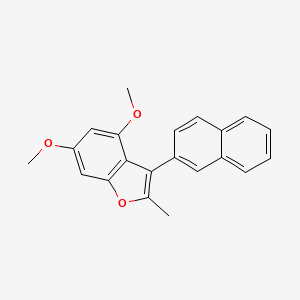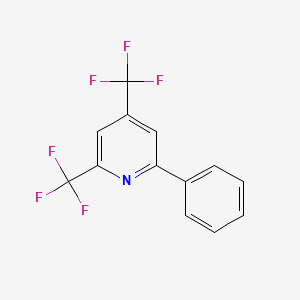
Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- is a fluorinated heterocyclic compound that features a pyridine ring substituted with phenyl and trifluoromethyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- can be achieved through several methods. One notable method involves the NH4I/Na2S2O4-mediated cyclization of ketoxime acetates . The process begins with the preparation of acetophenone oxime, which is then converted to acetophenone O-acetyl oxime. This intermediate undergoes cyclization in the presence of ammonium iodide and sodium dithionite in toluene at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- for various applications.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium iodide, sodium dithionite, and various oxidizing and reducing agents. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the pyridine ring, while oxidation can produce pyridine N-oxides.
Scientific Research Applications
Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Another fluorinated pyridine derivative with similar applications in agrochemicals and pharmaceuticals.
Chloro-bis(trifluoromethyl)pyridine: A compound with similar structural features but different reactivity due to the presence of chlorine atoms.
Uniqueness
Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- is unique due to the combination of phenyl and trifluoromethyl groups on the pyridine ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications .
Properties
CAS No. |
925981-76-6 |
|---|---|
Molecular Formula |
C13H7F6N |
Molecular Weight |
291.19 g/mol |
IUPAC Name |
2-phenyl-4,6-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H7F6N/c14-12(15,16)9-6-10(8-4-2-1-3-5-8)20-11(7-9)13(17,18)19/h1-7H |
InChI Key |
RJCAFYORMPPCAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


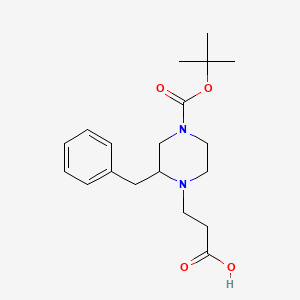
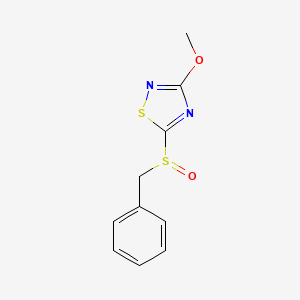
![(6-Chloro-1H-indol-3-yl)[4-(2-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B14172074.png)
![N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine](/img/structure/B14172081.png)
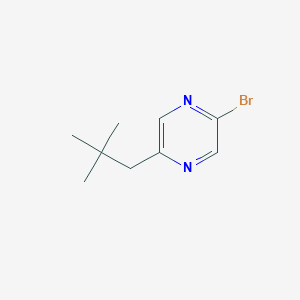
![5-[4-(Methanesulfonyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14172092.png)
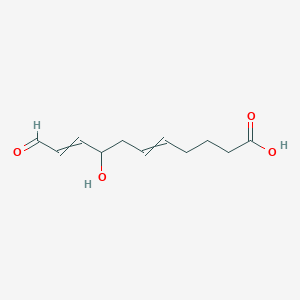
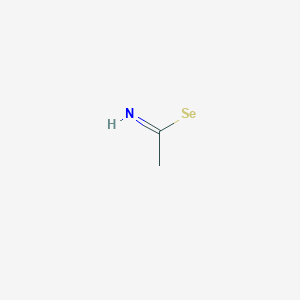
![3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14172121.png)
![Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate](/img/structure/B14172127.png)
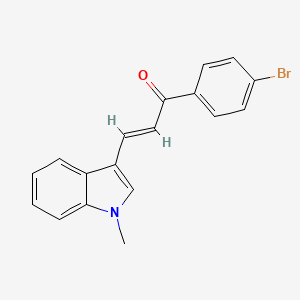
![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)
